molecular formula C15H24N2 B8421477 (+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine

(+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine

Cat. No. B8421477
M. Wt: 232.36 g/mol
InChI Key: IMDBCPKRZQRWAB-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound was prepared in two stages from (i) dimethylamine hydrochloride (3.26 g, 0.04 mol), cyclohexanone (3.9 g, 0.04 mol) and potassium cyanide (2.60 g, 0.04 mol) in water (25 ml) in a similar manner to that described in D1 to make 1-(dimethylamino)cyclohexanecarbonitrile (6.6 g, 100%). This was reacted directly in (ii) with phenyl lithium in dibutyl ether (10.5 ml of a 1.9M solution, 0.02 mol) in THF (30 ml) followed by sodium borohydride (1.51 g, 0.04 mol) in a similar manner to that described in D2 to afford the title compound (2.5 g, 36%). 1H NMR (CDCl3) δ: 0.85 (1H, m), 1.00 (1H, m), 1.25 (2H, m), 1.35-1.60 (6H, br m), 1.70 (1H, m), 2.10 (1H, m), 2.46 (6H, s), 4.15 (1H, s), 7.20-7.32 (5H, m).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
1.51 g
Type
reactant
Reaction Step Six
Yield
36%

Identifiers

REACTION_CXSMILES
Cl.CNC.[C:5]1(=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[C-]#N.[K+].CN(C)C1(C#N)CCCC1.[CH3:25][N:26]([CH3:35])[C:27]1([C:33]#[N:34])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.C1([Li])C=CC=CC=1.[BH4-].[Na+].NC(C1C=CC=CC=1)C1(N(C)C)CCCC1>O.C(OCCCC)CCC.C1COCC1>[NH2:34][CH:33]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:27]1([N:26]([CH3:35])[CH3:25])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1 |f:0.1,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1(CCCC1)N(C)C)C1=CC=CC=C1
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C
Step Four
Name
Quantity
6.6 g
Type
reactant
Smiles
CN(C1(CCCCC1)C#N)C
Step Five
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
1.51 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C1(CCCCC1)N(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.